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molecular formula C6H9NOS B8401597 3-Methyl-3-(thiocyanatomethyl)oxetane

3-Methyl-3-(thiocyanatomethyl)oxetane

Cat. No. B8401597
M. Wt: 143.21 g/mol
InChI Key: ZLKZPCSUXCRRKH-UHFFFAOYSA-N
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Patent
US08466289B2

Procedure details

KSCN (0.75 g, 7.81 mmol) was added to a solution of (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate (1 g, 3.90 mmol) in ethanol (25 mL) and the resulting reaction mass was heated at 85° C. overnight. The reaction was monitored by TLC (30% ethyl acetate in hexane). The reaction mass was concentrated under reduced pressure to afford 1.7 g of the crude product which was used for the next step without further purification.
Name
KSCN
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([S-:3])#[N:2].[K+].CC1C=CC(S(O[CH2:16][C:17]2([CH3:21])[CH2:20][O:19][CH2:18]2)(=O)=O)=CC=1.C(OCC)(=O)C>C(O)C.CCCCCC>[CH3:16][C:17]1([CH2:21][S:3][C:1]#[N:2])[CH2:20][O:19][CH2:18]1 |f:0.1|

Inputs

Step One
Name
KSCN
Quantity
0.75 g
Type
reactant
Smiles
C(#N)[S-].[K+]
Name
Quantity
1 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCC1(COC1)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mass
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mass was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1(COC1)CSC#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 304.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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